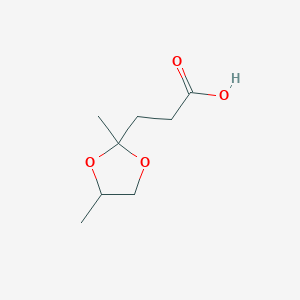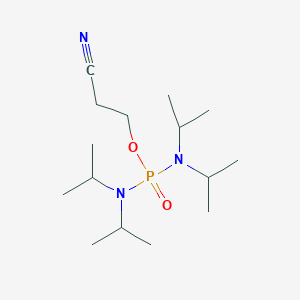
Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester is a chemical compound with the molecular formula C15H32N3OP. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphorodiamidic acid core with tetrakis(1-methylethyl) and 2-cyanoethyl ester groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester typically involves the reaction of phosphorodiamidous acid with tetrakis(1-methylethyl)amine and 2-cyanoethyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield, making the compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions include various phosphorodiamidic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include phosphorylation and dephosphorylation reactions, which are crucial for regulating cellular activities.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorodiamidous acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester
- Phosphorodiamidic acid, N,N,N’,N’-tetrakis(1-methylethyl)-, 2-cyanoethyl ester
Uniqueness
Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester is unique due to its specific ester linkage and the presence of the 2-cyanoethyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
128312-25-4 |
|---|---|
Fórmula molecular |
C15H32N3O2P |
Peso molecular |
317.41 g/mol |
Nombre IUPAC |
3-bis[di(propan-2-yl)amino]phosphoryloxypropanenitrile |
InChI |
InChI=1S/C15H32N3O2P/c1-12(2)17(13(3)4)21(19,20-11-9-10-16)18(14(5)6)15(7)8/h12-15H,9,11H2,1-8H3 |
Clave InChI |
JSSFYPGPWGGXNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)P(=O)(N(C(C)C)C(C)C)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


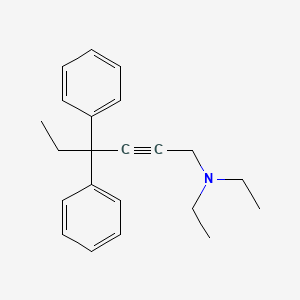
![2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14271794.png)

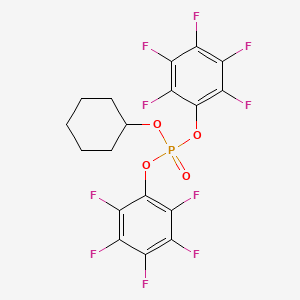


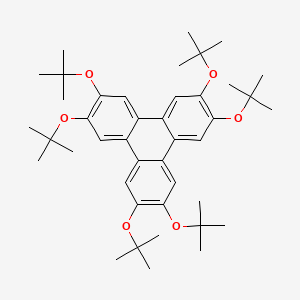
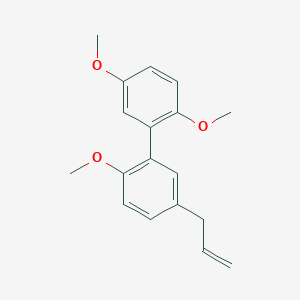

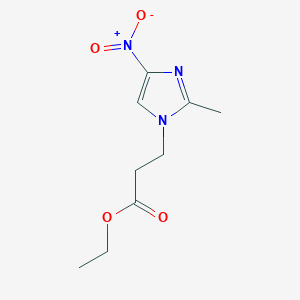
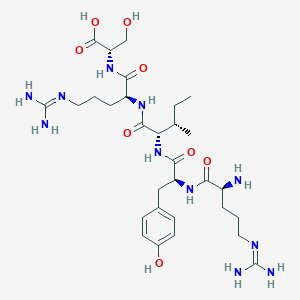
![5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole](/img/structure/B14271846.png)
![3-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14271856.png)
